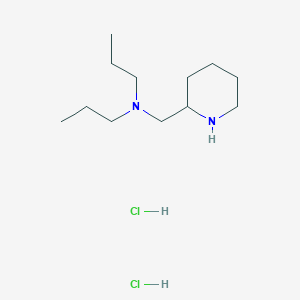

n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride

Overview

Description

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride, often involves the formation of C-N bonds through reductive amination. This process typically includes the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine .

Industrial Production Methods

Industrial production methods for piperidine derivatives focus on optimizing yield and purity while minimizing costs. These methods often involve multi-component reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₈Cl₂N₂

- Molecular Weight : 271.27 g/mol

- CAS Number : 1220018-78-9

The compound's piperidine ring structure allows it to participate in a range of chemical reactions, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride is primarily studied for its potential therapeutic effects. It has shown promise in various areas:

- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties, which can be harnessed in developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

Biological Research

The compound is also investigated for its role in biological systems:

- Neuropharmacology : Piperidine derivatives are often explored for their effects on neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders.

- Analgesic and Anti-inflammatory Effects : The compound's structure suggests potential applications in pain management and inflammation reduction.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an essential intermediate:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex pharmaceutical compounds through various chemical transformations, including reductive amination and nucleophilic substitution reactions.

Case Study 1: Antimicrobial Testing

A study conducted on various piperidine derivatives, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a potential role for this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of several piperidine derivatives. This compound was noted for its ability to inhibit cell growth in specific cancer cell lines, suggesting further investigation into its mechanisms of action could yield valuable insights into cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Found in the plant Evodia rutaecarpa, known for its anticancer properties.

Matrine: Found in the plant Sophora flavescens, known for its anti-inflammatory and anticancer properties.

Uniqueness

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is characterized by its piperidine structure, which is significant in various pharmaceutical applications. Piperidine derivatives are known for their roles in developing drugs that exhibit antimicrobial, anticancer, and neuropharmacological properties.

Target of Action

Piperidine derivatives, including this compound, interact with multiple biological targets. They are utilized as:

- Anticancer agents

- Antiviral agents

- Antimicrobial agents

- Analgesics and anti-inflammatory drugs .

Biochemical Pathways

The metabolism of this compound typically involves:

- Hydrolysis

- Hydroxylation

- Dealkylation

- O-methylation

These processes can lead to various metabolites that may have distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. It has shown promise in preclinical models for various cancers, including breast and prostate cancer.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it undergoes significant metabolic transformations. Phase II metabolic reactions may involve glucuronidation or sulfation, which are critical for the detoxification and elimination of the compound from the body.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Induced apoptosis in cultured cancer cell lines. |

| Study 3 | Pharmacokinetics | Identified metabolic pathways involving glucuronidation. |

These studies underscore the compound's potential as a therapeutic agent across multiple domains.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives followed by hydrochlorination. For example, guanidine dihydrochloride analogs are synthesized via reaction with guanilating agents (e.g., methyl isothiourea sulfate) under acidic conditions. Post-synthesis purification includes vacuum drying and recrystallization using HCl/MeOH solutions to achieve >95% purity. NMR (DMSO-d6) and mass spectrometry (FAB) are critical for structural validation .

Q. How can researchers analytically characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of:

- 1H NMR : To confirm proton environments (e.g., piperidinylmethyl and propylamine groups).

- Mass Spectrometry (FAB or ESI) : For molecular ion peaks and fragmentation patterns.

- HPLC : With UV detection at 254 nm to assess purity (>98% recommended for pharmacological studies) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies indicate no decomposition under recommended storage conditions. Avoid prolonged exposure to moisture or extreme pH, as dihydrochloride salts may hydrolyze in aqueous solutions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While acute toxicity is not reported, standard precautions include:

- Use of nitrile gloves and lab coats.

- Conduct reactions in fume hoods to avoid inhalation.

- Dispose of waste via approved chemical disposal protocols (e.g., neutralization before disposal) .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement for amine receptors) or enzyme inhibition studies. For solubility-limited assays, prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in buffered saline .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Control for batch-to-batch variability by repeating experiments with independently synthesized batches. Statistical meta-analysis of historical data can identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize solubility and bioavailability for in vivo studies of this compound?

- Methodological Answer :

- Salt Formulation : Test alternative counterions (e.g., citrate vs. hydrochloride).

- Prodrug Design : Introduce hydrolyzable groups (e.g., carbamate) to enhance membrane permeability.

- Nanoformulation : Use liposomal encapsulation to improve aqueous dispersion .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs). Validate predictions with mutagenesis studies focusing on key binding residues (e.g., aspartate in amine receptors) .

Q. What are the environmental impact considerations for large-scale use in research?

- Methodological Answer : Classify as a water hazard class 1 (slightly hazardous). Avoid direct release into waterways. For disposal, neutralize with sodium bicarbonate and adsorb onto inert materials (e.g., vermiculite) before incineration .

Q. How can researchers resolve discrepancies in NMR spectra caused by diastereomeric impurities?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) or derivatization with chiral resolving agents (e.g., Mosher’s acid). Dynamic NMR at variable temperatures may distinguish rotamers .

Properties

IUPAC Name |

N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2.2ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACULDMTKGCEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.